Physicochemical Properties of 2-Chloroeicosane: An In-depth Technical Guide
Physicochemical Properties of 2-Chloroeicosane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroeicosane is a long-chain saturated alkyl halide. While specific experimental data for 2-chloroeicosane is limited in publicly available literature, this guide provides a comprehensive overview of its predicted physicochemical properties, leveraging data from its close isomer, 1-chloroeicosane. This document also outlines standard experimental protocols for determining these properties and discusses the broader context of chlorinated lipids in biological systems.
Physicochemical Data Summary
The following tables summarize the available and predicted physicochemical properties of chloroeicosane. Data presented is primarily for the constitutional isomer, 1-chloroeicosane, and should be considered an approximation for 2-chloroeicosane.
Table 1: General and Physical Properties
| Property | Value (for 1-chloroeicosane) | Source(s) |
| Molecular Formula | C₂₀H₄₁Cl | [1][2][3] |
| Molecular Weight | 316.99 g/mol | [1][2][3] |
| Melting Point | 37.6 °C | [1] |
| Boiling Point | 371.2 °C at 760 mmHg | [1] |
| Density | 0.856 g/cm³ | [1] |
| Refractive Index | 1.45 | [1] |
| Flash Point | 31 °C | [1] |
| Vapor Pressure | 2.40 x 10⁻⁶ mmHg | [1] |
Table 2: Solubility and Partitioning
| Property | Value (for 1-chloroeicosane) | Notes | Source(s) |
| LogP (Octanol-Water Partition Coefficient) | 8.27 | A high LogP value indicates a strong preference for lipophilic (non-polar) environments and low water solubility.[4] | [1] |
| Water Solubility | Very low (predicted) | Alkyl halides have little to no solubility in water.[5] | [5] |
| Organic Solvent Solubility | Soluble | Soluble in most organic solvents.[5] | [5] |
Table 3: Spectroscopic Data (for 1-chloroeicosane)
| Spectroscopy Type | Key Features | Source(s) |
| ¹H NMR (90 MHz, CDCl₃) | Data available. | [1] |
| ¹³C NMR (in CDCl₃) | Data available. | [1] |
| Mass Spectrum (Electron Ionization) | Data available. | [1][3] |
| Infrared (IR) Spectrum | Data available. | [1][3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of long-chain alkyl halides like 2-chloroeicosane are provided below.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or DigiMelt)
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Sample Preparation: A small amount of the solid 2-chloroeicosane is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6] The tube is then tapped to ensure the sample is compact at the bottom.[6][7]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]
-
Heating and Observation: The sample is heated at a steady rate. A preliminary rapid heating can be done to determine an approximate melting range. For an accurate measurement, the heating rate is slowed to 1-2 °C per minute when the temperature is about 20 °C below the expected melting point.[6][7]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Distillation
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Procedure: The liquid 2-chloroeicosane is placed in the boiling flask along with boiling chips to ensure smooth boiling. The flask is heated, and the liquid is brought to a boil.[7]
-
Data Recording: The temperature is recorded when the vapor condensation ring rises above the thermometer bulb and remains constant. This stable temperature is the boiling point at the given atmospheric pressure.
Density Determination
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Measurement of Empty Pycnometer Mass: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.
-
Measurement with Sample: The pycnometer is filled with 2-chloroeicosane, ensuring no air bubbles are present, and weighed again.
-
Measurement with a Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.
-
Calculation: The volume of the pycnometer is determined from the mass and density of the reference liquid. The density of 2-chloroeicosane is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Visual Assessment
-
Procedure: A small, measured amount of 2-chloroeicosane is added to a test tube containing a known volume of the solvent (e.g., water, ethanol, dimethyl sulfoxide).
-
Observation: The mixture is agitated (e.g., by vortexing) and observed for the dissolution of the solute. If the solute dissolves completely, more is added until saturation is reached or a predetermined concentration is achieved. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute dissolved in a given volume of solvent.
Biological Context: Chlorinated Lipids and Signaling
While direct studies on 2-chloroeicosane are scarce, the broader class of chlorinated lipids has been implicated in various physiological and pathological processes.[8][9][10][11]
Under conditions of inflammation, the enzyme myeloperoxidase (MPO), present in neutrophils, catalyzes the reaction of hydrogen peroxide with chloride ions to produce hypochlorous acid (HOCl).[9] HOCl is a potent oxidizing and chlorinating agent that can react with various biomolecules, including lipids.[8][9] For instance, the reaction of HOCl with plasmalogens, a type of phospholipid, can generate α-chlorofatty aldehydes, which are precursors to other chlorinated lipids.[8]
These chlorinated lipids are not inert bystanders; they are biologically active molecules that can modulate cellular signaling pathways and contribute to the pathophysiology of inflammatory diseases such as atherosclerosis.[8][9] For example, chlorinated lipids have been shown to impact the function of neutrophils, monocytes, and endothelial cells.[11] They can also influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[11] The accumulation of chlorinated lipids has been observed in various inflammatory conditions.[11]
Diagrams
Caption: Conceptual overview of chlorinated lipid generation and biological activity.
Caption: Experimental workflow for determining melting point.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloroeicosane [webbook.nist.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Lipid oxidation by hypochlorous acid: chlorinated lipids in atherosclerosis and myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
